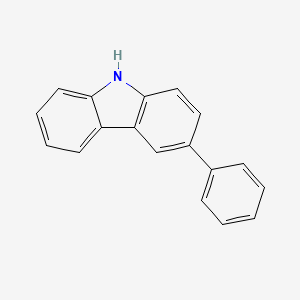

3-phenyl-9H-carbazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-phenyl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N/c1-2-6-13(7-3-1)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19-18/h1-12,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWRFMPNMXEJCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103012-26-6 | |

| Record name | 3-Phenyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-phenyl-9H-carbazole chemical properties and structure

An In-Depth Technical Guide to 3-phenyl-9H-carbazole: Properties, Synthesis, and Applications

Introduction

Carbazole and its derivatives represent a cornerstone in the architecture of functional organic materials and pharmacologically active agents.[1][2] The rigid, planar, and electron-rich tricyclic structure of the carbazole nucleus imparts exceptional thermal stability, charge-transport properties, and a versatile scaffold for chemical modification.[1][3] Among its numerous derivatives, 3-phenyl-9H-carbazole stands out as a pivotal building block. Its strategic combination of the hole-transporting carbazole moiety with the tunable electronic nature of the phenyl substituent makes it a molecule of significant interest.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of 3-phenyl-9H-carbazole. We will delve into its core chemical properties, elucidate a field-proven synthetic protocol with mechanistic insights, detail its characterization, and survey its critical applications in organic electronics and drug discovery.

Molecular Structure and Physicochemical Properties

The foundational attributes of a chemical compound are dictated by its structure. 3-phenyl-9H-carbazole consists of a central carbazole core with a phenyl group attached at the C3 position. This substitution pattern is crucial as it extends the π-conjugated system, directly influencing the molecule's electronic and photophysical properties.

Caption: Molecular structure of 3-phenyl-9H-carbazole.

The key physicochemical properties of 3-phenyl-9H-carbazole are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 3-phenyl-9H-carbazole | [4] |

| CAS Number | 103012-26-6 | [4][5] |

| Molecular Formula | C₁₈H₁₃N | [4][5] |

| Molar Mass | 243.3 g/mol | [4][5] |

| Melting Point | 222.8 - 224.1 °C | [5] |

| Boiling Point (Predicted) | 474.3 ± 14.0 °C | [5] |

| Density (Predicted) | 1.208 ± 0.06 g/cm³ | [5] |

Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of 3-phenyl-9H-carbazole is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is a cornerstone of modern organic synthesis due to its high efficiency, mild reaction conditions, and broad functional group tolerance. The primary causality for its selection here is the direct and high-yield formation of a C-C bond between an aryl halide (3-bromo-9H-carbazole) and an aryl boronic acid (phenylboronic acid).[6][7]

Experimental Protocol

This protocol is a self-validating system, concluding with purification and characterization steps to ensure the integrity of the final product.

Step 1: Reagent Preparation and Inert Atmosphere

-

To a dry 100 mL Schlenk flask, add 3-bromo-9H-carbazole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq) as the base.

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

-

Seal the flask with a rubber septum, and subject it to three cycles of vacuum and backfill with an inert gas (Argon or Nitrogen). Causality: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Establishing an inert atmosphere is critical for catalytic efficiency and reproducibility.

Step 2: Solvent Addition and Reaction

-

Add a degassed solvent mixture, typically toluene and water (e.g., in a 4:1 ratio), via syringe.

-

Stir the reaction mixture vigorously and heat to 90-100 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (3-bromo-9H-carbazole) is consumed (typically 12-24 hours).

Step 3: Work-up and Extraction

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine. Causality: The water wash removes the inorganic base (K₂CO₃) and other water-soluble byproducts, while the brine wash helps to break any emulsions and further dry the organic layer.

-

Dry the collected organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

-

Purify the crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield 3-phenyl-9H-carbazole as a solid.

Caption: Workflow for the synthesis of 3-phenyl-9H-carbazole.

Spectroscopic and Photophysical Characterization

Post-synthesis, rigorous characterization is imperative to confirm the molecular structure and assess purity.

-

UV-Visible (UV-Vis) Absorption: In solution, 3-phenyl-9H-carbazole exhibits strong absorption bands in the UV region. These absorptions are primarily attributed to spin-allowed π–π* electronic transitions within the extended conjugated system of the carbazole and phenyl rings.[8][9][10][11] A typical spectrum would show absorption bands between 260 nm and 410 nm.[8][9]

-

Photoluminescence (PL) Spectroscopy: When excited with UV light, 3-phenyl-9H-carbazole and its derivatives exhibit fluorescence. The emission spectrum is a key indicator of its potential for use in optoelectronic devices. For instance, a derivative, 2-nitro-3-phenyl-9H-carbazole, shows a dominant blue-violet emission peak around 400 nm when excited at 350 nm.[8] The emission properties are highly dependent on the solvent and substitution pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides a definitive fingerprint of the molecule. The spectrum would show characteristic signals in the aromatic region (typically δ 7.0-8.5 ppm), with distinct multiplets corresponding to the protons on the carbazole and phenyl rings. The N-H proton often appears as a broad singlet at a lower field.[8]

-

¹³C NMR: Complements the ¹H NMR data, showing distinct resonances for each unique carbon atom in the aromatic framework, confirming the overall structure.[12]

-

Core Applications in Research and Development

The unique properties of 3-phenyl-9H-carbazole make it a valuable platform for innovation in several high-technology and scientific fields.

A. Organic Electronics: A Building Block for OLEDs

The most prominent application of carbazole derivatives, including 3-phenyl-9H-carbazole, is in the field of organic electronics.[3][13] Carbazoles are renowned for their excellent hole-transporting capabilities and high thermal stability, which are critical for the longevity and efficiency of Organic Light-Emitting Diodes (OLEDs).[1][3]

3-phenyl-9H-carbazole serves as a crucial intermediate or building block for more complex host materials in phosphorescent OLEDs (PhOLEDs).[14] These host materials form the emissive layer matrix, facilitating the efficient transfer of energy to guest emitter molecules, which leads to light emission. The phenyl group allows for further functionalization to fine-tune the material's energy levels (HOMO/LUMO) and improve device performance.[3]

Caption: Role of carbazole derivatives in an OLED emissive layer.

B. Medicinal Chemistry and Drug Development

The carbazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[2][15] Derivatives of 3-phenyl-9H-carbazole have been investigated for a range of biological activities. While the parent compound is more of a synthetic intermediate, its derivatives have shown promise. For example, various N-substituted and P-functionalized phenyl-carbazoles have been synthesized and evaluated for cytotoxic effects against cancer cell lines and for neuroprotective properties.[2][16] The core structure serves as a rigid anchor for presenting functional groups to biological targets in a well-defined spatial orientation.

Safety and Handling

As with any chemical reagent, proper handling of 3-phenyl-9H-carbazole is essential.

-

GHS Hazards: The compound is classified with warnings for causing skin irritation (H315) and serious eye irritation (H319).[4] It may also cause respiratory irritation (H335).[4]

-

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Conclusion

3-phenyl-9H-carbazole is more than just a chemical compound; it is an enabling molecule at the interface of materials science and pharmacology. Its robust aromatic structure provides a stable and electronically active core, while its straightforward synthesis via modern coupling techniques makes it readily accessible. Its primary role as a foundational element in the design of high-performance materials for OLEDs underscores its importance in the advancement of display and lighting technologies. Concurrently, its scaffold continues to inspire the development of new therapeutic agents. This guide provides the core technical knowledge required for researchers and developers to effectively synthesize, characterize, and apply this versatile and high-value chemical.

References

-

PubChem. (n.d.). 3-Phenyl-9H-carbazole. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-phenyl-9H-carbazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Combined experimental and density functional theory studies on novel 9‐(4/3/2‐cyanophenyl)‐9 H ‐carbazole‐3‐carbonitrile compounds for organic electronics. Retrieved from [Link]

-

Singh, N., Noh, G. H., Park, H.-R., & Lee, J. (2021). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 8), 883–887. Retrieved from [Link]

-

ChemSrc. (2025, August 19). 3-phenyl-9H-carbazole. Retrieved from [Link]

-

Singh, N., Noh, G. H., Park, H.-R., & Lee, J. (2021). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. PMC - PubMed Central. Retrieved from [Link]

-

Huszar, B., Szolga, R., Bősze, S. E., & Keglevich, G. (2023). Synthesis and Anticancer Activity of Phosphinoylated and Phosphonoylated N‐Heterocycles Obtained by the Microwave‐Assisted Palladium Acetate‐Catalyzed Hirao Reaction. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2024, July 21). Synthesis, Design, Biological And Anti-oxidant Assessment Of Some New 9h-carbazole Derivatives. Retrieved from [Link]

-

PNCA Lab. (n.d.). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Retrieved from [Link]

-

PubChem. (n.d.). 9-Phenyl-3-(9-phenylcarbazol-3-yl)carbazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Ho, K.-F., Lin, H.-H., & Chou, T.-Y. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(2), 271-277. Retrieved from [Link]

-

ResearchGate. (n.d.). Photophysical data for 9-phenyl-9H-carbazole-based o-carboranyl compounds. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups. Retrieved from [Link]

-

Machado, A. E., & Koehler, M. (2022). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). 9H-carbazole, 9-phenyl-3-(triphenylmethyl)- - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 53(4), 880-888. Retrieved from [Link]

-

Park, S., Kim, J. H., Lee, S. Y., & Lee, M. H. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. MDPI. Retrieved from [Link]

-

ResearchGate. (2020, April 27). (PDF) Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]

-

Sharma, V., & Sharma, P. (2014). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Suzuki-Miyaura coupling of 1-bromo-9(H)-carbazole with.... Retrieved from [Link]

-

Zhang, Y., Wang, Y., & Li, Y. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Taylor & Francis Online. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbazole. Retrieved from [Link]

-

Kar, A., Mangu, N., & Smith, G. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3350–3357. Retrieved from [Link]

-

Abbiati, G., Casoni, G., & Pirovano, V. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 4165–4175. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 3-Phenyl-9H-carbazole | C18H13N | CID 13497473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 3-phenyl-9H-carbazole | CAS#:103012-26-6 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. spectrabase.com [spectrabase.com]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Phenyl-9H-Carbazole Derivatives

Introduction: The Enduring Relevance of the Carbazole Scaffold

The carbazole nucleus, a tricyclic aromatic heterocycle, stands as a privileged scaffold in the realms of medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich electron density make it an ideal framework for developing novel therapeutic agents and advanced organic electronic materials.[1][3] The introduction of a phenyl group at the 3-position of the 9H-carbazole core gives rise to a class of compounds with unique photophysical and biological properties, making them a focal point of contemporary research.[4][5]

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-phenyl-9H-carbazole derivatives. It is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the presented methodologies.

Part 1: Strategic Synthesis of 3-Phenyl-9H-Carbazole Derivatives

The construction of the 3-phenyl-9H-carbazole framework can be approached through several synthetic strategies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

Section 1.1: Palladium-Catalyzed Cross-Coupling: The Cornerstone of Modern Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and N-aryl compounds, offering high efficiency and broad functional group tolerance.[6][7]

The Suzuki-Miyaura coupling is a powerful method for forming the C-C bond between the carbazole core and the phenyl ring.[8][9] This reaction typically involves the coupling of a bromo-substituted carbazole with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices:

-

Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is commonly used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Base: A base is crucial for the activation of the organoboron species, facilitating the transmetalation step. Inorganic bases such as K₂CO₃, Cs₂CO₃, or NaHCO₃ are frequently employed.[7]

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3-Phenyl-9H-carbazole via Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-9H-carbazole (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Base Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v) and a base such as K₂CO₃ (2.0 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds and can be employed to construct the carbazole ring system through an intramolecular cyclization of a suitably substituted biaryl precursor.[10][11][12] This approach offers a powerful way to access diverse carbazole derivatives.[11]

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical for the efficiency of the intramolecular amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, are often essential for promoting the reductive elimination step that forms the C-N bond.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is typically required to deprotonate the amine and facilitate the catalytic cycle.

Section 1.2: Alternative Synthetic Routes

While palladium-catalyzed reactions are dominant, other classical methods can be effective for specific substitution patterns.

-

Friedel-Crafts Acylation and Alkylation: These reactions can introduce phenyl or substituted phenyl groups onto the carbazole ring, typically at the 3 and 6 positions.[13] The reaction is catalyzed by a Lewis acid, such as AlCl₃.[13]

-

Cadogan-Sundberg Cyclization: This reaction involves the reductive cyclization of an o-nitrobiphenyl derivative using a trivalent phosphorus reagent, such as triphenylphosphine or triethyl phosphite, to form the carbazole ring.[4][5][14]

Part 2: Purification and Isolation: Ensuring High Purity

The purification of 3-phenyl-9H-carbazole derivatives is crucial for their subsequent characterization and application.

Section 2.1: Chromatographic Techniques

-

Column Chromatography: This is the most common method for purifying carbazole derivatives.[15][16]

-

Stationary Phase: Silica gel is the standard stationary phase. For basic derivatives that may exhibit tailing, deactivated silica gel (treated with a base like triethylamine) or alumina can be used.[16][17]

-

Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.[16][17]

-

-

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or separating closely related isomers, preparative HPLC is the method of choice.[16]

Section 2.2: Recrystallization

Recrystallization is an excellent technique for purifying crystalline carbazole derivatives and can be particularly effective at removing minor impurities.[16][18]

Experimental Protocol: Recrystallization of a 3-Phenyl-9H-carbazole Derivative

-

Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common choices include ethanol, methanol, ethyl acetate, or mixtures like hexane/ethyl acetate.[16]

-

Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.[16]

-

Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[16]

Diagram of a General Experimental Workflow:

Caption: A typical experimental workflow for the synthesis, purification, and characterization of 3-phenyl-9H-carbazole derivatives.

Part 3: Comprehensive Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized 3-phenyl-9H-carbazole derivatives.

Section 3.1: Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.[15]

| Technique | Sample Preparation | Typical Spectrometer | Key Information Obtained |

| ¹H NMR | 5-10 mg in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆)[15] | 400 MHz or higher[15] | Number of protons, chemical environment, and connectivity. |

| ¹³C NMR | 20-50 mg in ~0.6 mL of deuterated solvent[15] | 100 MHz or higher | Number and types of carbon atoms. |

Expected Spectroscopic Data:

-

¹H NMR: Aromatic protons typically appear in the range of 7.0-8.5 ppm. The N-H proton of the carbazole ring, if present, is a broad singlet often found downfield (> 8.0 ppm).

-

¹³C NMR: Aromatic carbons resonate between 110-150 ppm.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[15] High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.[19]

FT-IR spectroscopy is used to identify the presence of specific functional groups.[15][20][21]

| Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H stretch (carbazole) | 3300-3500 |

| C-H stretch (aromatic) | 3000-3100 |

| C=C stretch (aromatic) | 1450-1600 |

Section 3.2: Photophysical Properties

The extended π-conjugated system of 3-phenyl-9H-carbazole derivatives gives rise to interesting photophysical properties.[4][5]

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.[1] 3-Phenyl-9H-carbazole derivatives typically exhibit strong absorption bands in the UV region, corresponding to π-π* transitions of the carbazole and phenyl moieties.[4][22]

Many carbazole derivatives are highly fluorescent. Fluorescence spectroscopy is used to study their emission properties, including the emission maximum, quantum yield, and Stokes shift.[20][21] These properties are highly dependent on the substitution pattern and the solvent polarity.[20]

| Photophysical Parameter | Description |

| Absorption Maximum (λabs) | Wavelength of maximum light absorption. |

| Emission Maximum (λem) | Wavelength of maximum fluorescence emission. |

| Stokes Shift | Difference between the absorption and emission maxima. |

| Quantum Yield (ΦF) | Efficiency of the fluorescence process. |

Part 4: Applications in Drug Development

The carbazole scaffold is a common feature in many biologically active compounds.[2][23]

Section 4.1: Therapeutic Potential of Carbazole Derivatives

Derivatives of carbazole have been reported to exhibit a wide range of biological activities, including:

-

Anticancer Activity: Many carbazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[2]

-

Antimicrobial Activity: N-substituted carbazoles have demonstrated activity against both bacterial and fungal strains.[2]

-

Neuroprotective Properties: The carbazole framework is present in compounds with potential for treating neurodegenerative diseases.[2]

Section 4.2: The Importance of Structure-Activity Relationship (SAR) Studies

The synthesis of a library of 3-phenyl-9H-carbazole derivatives with varying substituents on both the carbazole and phenyl rings is crucial for establishing structure-activity relationships. These studies are essential for optimizing the biological activity and pharmacokinetic properties of potential drug candidates.

References

- BenchChem. (2025). Spectroscopic Characterization of Novel Carbazole Derivatives: A Technical Guide.

- BenchChem. (2025). Technical Support Center: Purification of 1H-Benzo[c]carbazole Derivatives.

- Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560–14561.

- BenchChem. (2025). Technical Support Center: Purification of Aminopropyl Carbazole Derivatives.

- Author, A. A., & Author, B. B. (Year). Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Organic & Biomolecular Chemistry.

- ChemicalBook. (n.d.). 3-bromo-9-phenyl-9H-carbazole synthesis.

- Author, A. A., & Author, B. B. (2024).

- Gündoğdu, L., Şen, N., Gündoğdu Hızlıateş, C., & Ergün, M. Y. (2017). Synthesis and Spectroscopic Properties of Carbazole-Oxadiazoles. Journal of Fluorescence, 27(6), 2095–2100.

- Gündoğdu, L., Şen, N., Gündoğdu Hızlıateş, C., & Ergün, M. Y. (2017). Synthesis and Spectroscopic Properties of Carbazole-Oxadiazoles. PubMed.

- Singh, N., Noh, G. H., Park, H.-R., & Lee, J. (2021). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole.

- Author, A. A. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Scholarena.

- Dai, W. (n.d.). Research on purification of refined carbazole and anthracene by Solvent crystallization.

- Google Patents. (n.d.). Process of purifying carbazole.

- Author, A. A., & Author, B. B. (2014). Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye.

- Author, A. A. (2022). Intramolecular direct arylation in the synthesis of fluorinated carbazoles.

- Author, A. A. (2022). Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calculations.

- Author, A. A. (2020). Synthesis of new 9H-Carbazole derivatives.

- Author, A. A. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.

- Author, A. A. (n.d.). Synthesis of 2‐nitro‐3‐phenyl‐9H‐carbazole (46).

- Alaraji, S., Naser, A., & Alsoultany, N. (2020).

- Alaraji, S., Naser, A., & Alsoultany, N. (2024).

- Singh, N., Noh, G. H., Park, H.-R., & Lee, J. (2021). Crystal structure, Hirshfeld surface and photo- physical analysis of 2-nitro-3-phenyl-9H-carbazole. IUCr Journals.

- Author, A. A. (2022). Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups.

- BenchChem. (2025). An Application Note on the Synthesis of 9-(4-fluorophenyl)-9H-carbazole via Suzuki-Miyaura Coupling.

- Author, A. A. (n.d.). Photophysical data for 9-phenyl-9H-carbazole-based o-carboranyl compounds.

- Author, A. A. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. MDPI.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Author, A. A. (2025).

- Author, A. A. (n.d.).

- Moustakim, M., Riedel, K., Schuller, M., & Brennan, P. E. (n.d.). Scheme 1. Suzuki-Miyaura coupling of 1-bromo-9(H)-carbazole with...

- Author, A. A. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society.

- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.

- The Royal Society of Chemistry. (n.d.). H NMR and.

- Author, A. A. (n.d.). ¹H NMR spectrum of 3‐(9H‐carbazol‐9‐yl)propyl‐initiated polybutadiene...

- Author, A. A. (n.d.).

- Huszar, B., Szolga, R., Bősze, S. E., & Keglevich, G. (2023). Hirao reaction of 3‐bromo‐9‐phenyl‐9H‐carbazole (3) and different Y2P(O)H compounds.

- Author, A. A. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.

- PubChem. (n.d.). 3-Phenyl-9H-carbazole.

- Author, A. A. (n.d.). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde.

Sources

- 1. scholarena.com [scholarena.com]

- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. atlantis-press.com [atlantis-press.com]

- 19. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. Synthesis and Spectroscopic Properties of Carbazole-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

Photophysical and electrochemical properties of 3-phenyl-9H-carbazole

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 3-phenyl-9H-carbazole

Abstract

This technical guide provides a comprehensive analysis of the core photophysical and electrochemical properties of 3-phenyl-9H-carbazole, a key building block in the field of organic electronics. Carbazole derivatives are renowned for their robust thermal stability, excellent charge transport capabilities, and tunable electronic properties, making them indispensable in the development of high-performance Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and other semiconductor devices.[1][2] This document delineates the fundamental principles governing the light-absorbing and emitting characteristics of 3-phenyl-9H-carbazole, as well as its redox behavior. We present not only the characteristic data but also the underlying causality for the experimental methodologies used in its characterization, including UV-Visible absorption, photoluminescence spectroscopy, and cyclic voltammetry. Detailed, field-proven protocols are provided to ensure replicability and trustworthiness in experimental design. The guide aims to equip researchers and professionals with the foundational knowledge and practical insights required to effectively utilize and innovate with this versatile molecular scaffold.

Introduction: The Significance of the Carbazole Scaffold

The 9H-carbazole core is a tricyclic aromatic heterocycle that has become a cornerstone in materials science. Its rigid, planar structure and electron-rich nitrogen atom provide an excellent foundation for hole-transporting materials.[3][4] Key attributes of the carbazole scaffold include:

-

High Thermal and Chemical Stability: The fused aromatic system imparts significant stability, which is critical for the operational lifetime of electronic devices.[2]

-

Excellent Hole-Transporting Capability: The nitrogen atom's lone pair of electrons readily participates in delocalization across the π-system, facilitating the movement of positive charge carriers (holes).[2][5]

-

High Triplet Energy: This property is particularly crucial for host materials in phosphorescent OLEDs (PhOLEDs), preventing unwanted energy back-transfer from the emissive dopant.[6]

-

Tunable Electronic Structure: The carbazole ring can be readily functionalized at the N-9, C-3, and C-6 positions, allowing for precise tuning of its electronic and photophysical properties.[3][5]

The introduction of a phenyl group at the C-3 position, creating 3-phenyl-9H-carbazole, extends the π-conjugated system. This modification is a deliberate design choice intended to modulate the frontier molecular orbital (HOMO/LUMO) energy levels, thereby influencing the material's absorption, emission, and charge-injection properties to meet the specific demands of an optoelectronic device.[7]

A Note on Synthesis

While various methods exist for the synthesis of carbazole derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are commonly employed for C-C bond formation. This approach offers high yields and functional group tolerance. A typical route involves the coupling of a halogenated carbazole precursor with an appropriate boronic acid.

Caption: A simplified workflow for the Suzuki coupling reaction.

Photophysical Properties: Interaction with Light

The photophysical properties of a molecule describe its absorption and emission of light, processes governed by electronic transitions between different energy states.[8] A thorough analysis typically involves UV-vis absorption and photoluminescence spectroscopy.[9]

Theoretical Framework: The Jablonski Diagram

The interaction of light with a molecule like 3-phenyl-9H-carbazole can be visualized using a Jablonski diagram. Upon absorbing a photon of appropriate energy, an electron is promoted from the ground state (S₀) to an excited singlet state (S₁). The molecule can then relax back to the ground state through several pathways, including non-radiative decay (heat) or radiative decay by emitting a photon, a process known as fluorescence.

Caption: Simplified Jablonski diagram for absorption and fluorescence.

UV-Visible Absorption

UV-Vis spectroscopy measures the wavelengths of light absorbed by the molecule, corresponding to electronic transitions from occupied to unoccupied molecular orbitals.[9] For 3-phenyl-9H-carbazole, the absorption spectrum is dominated by π–π* transitions within the extended aromatic system. The parent 9-phenyl-9H-carbazole typically shows a strong absorption band in the 327–337 nm range.[10]

Photoluminescence (Fluorescence)

Photoluminescence (PL) spectroscopy measures the light emitted by a molecule after excitation.[9] Carbazole derivatives are known for their strong fluorescence in the blue region of the spectrum.[4] The difference in wavelength (or energy) between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift. A larger Stokes shift can be beneficial in applications like fluorescent probes and OLEDs to minimize self-absorption.

| Property | Typical Value Range | Significance |

| Absorption Max (λ_abs) | 330 - 350 nm | Corresponds to the S₀ → S₁ electronic transition (π–π*). |

| Emission Max (λ_em) | 360 - 410 nm | Wavelength of maximum fluorescence intensity; often in the violet-blue region. |

| Stokes Shift | 30 - 60 nm | Energy loss between absorption and emission, related to structural relaxation. |

| Quantum Yield (Φ_F) | > 0.5 (in solution) | Efficiency of the fluorescence process (photons emitted / photons absorbed). |

Table 1: Representative Photophysical Data for 3-phenyl-9H-carbazole Derivatives.

Experimental Protocol: Photophysical Characterization

This protocol outlines a self-validating system for acquiring high-quality absorption and emission spectra.

Causality: The choice of a spectroscopic-grade, relatively non-polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial. These solvents effectively solvate the molecule without introducing strong specific interactions (like hydrogen bonding) that could drastically alter the electronic states and complicate spectral interpretation.[11]

Step-by-Step Methodology:

-

Solution Preparation:

-

Prepare a stock solution of 3-phenyl-9H-carbazole in spectroscopic-grade DCM at a concentration of 10⁻³ M.

-

From the stock, prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) for analysis. The final absorbance at λ_max should ideally be between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.[9]

-

-

UV-Vis Absorption Measurement:

-

Use a dual-beam spectrophotometer.

-

Fill a quartz cuvette (1 cm path length) with pure DCM to record a baseline spectrum.

-

Replace the solvent with the sample solution and record the absorption spectrum, typically from 250 nm to 500 nm.

-

-

Photoluminescence Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at its absorption maximum (λ_abs) determined from the UV-Vis spectrum.

-

Scan the emission spectrum over a range starting ~10-20 nm above the excitation wavelength to avoid Rayleigh scattering (e.g., from 350 nm to 600 nm).

-

Ensure the use of appropriate cutoff filters if necessary to block stray excitation light.

-

-

Data Validation:

-

Confirm that the shape of the emission spectrum is independent of the excitation wavelength. A change in spectral shape may indicate the presence of impurities or multiple emissive species.

-

Electrochemical Properties: Redox Behavior and Energy Levels

The electrochemical properties dictate how a molecule behaves under an applied voltage, specifically its ability to lose (oxidize) or gain (reduce) electrons. This behavior is fundamental to its function in an electronic device.

Theoretical Framework: HOMO and LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern a molecule's electronic behavior.

-

HOMO Level: Correlates to the ionization potential, representing the energy required to remove an electron. In materials science, it is associated with hole injection and transport ability.[12]

-

LUMO Level: Correlates to the electron affinity, representing the energy released when an electron is added. It is associated with electron injection and transport ability.[12]

-

HOMO-LUMO Gap (E_g): The energy difference between these levels, which determines the intrinsic absorption and emission properties of the molecule.[12]

Cyclic Voltammetry (CV)

Cyclic voltammetry is the premier technique for probing the redox behavior of molecules.[5][13] By scanning the potential of an electrode and measuring the resulting current, one can determine the oxidation and reduction potentials. For carbazole derivatives, the first oxidation is typically a quasi-reversible process corresponding to the removal of an electron from the nitrogen-centered HOMO.[7]

From the onset potential of the first oxidation wave (E_ox^onset), the HOMO energy level can be estimated using an empirical formula that references a standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[14]

HOMO (eV) = -[E_ox^onset vs Fc/Fc⁺ + 5.1]

The LUMO level can then be calculated by adding the optical band gap (E_g^opt), determined from the onset of the UV-Vis absorption spectrum (E_g^opt = 1240 / λ_onset).[14]

LUMO (eV) = HOMO + E_g^opt

Caption: Workflow for calculating HOMO/LUMO from experimental data.

| Property | Typical Value Range | Significance |

| Oxidation Onset (E_ox^onset) | +0.8 to +1.2 V | Potential at which the material begins to be oxidized (lose electrons). |

| HOMO Level | -5.4 to -5.8 eV | Energy of the highest occupied orbital; crucial for hole injection/transport. |

| LUMO Level | -2.1 to -2.5 eV | Energy of the lowest unoccupied orbital; affects electron injection/transport. |

| Electrochemical Band Gap (E_g) | 3.0 to 3.4 eV | Correlates with the optical band gap and determines intrinsic color/conductivity. |

Table 2: Representative Electrochemical Data for 3-phenyl-9H-carbazole Derivatives.

Experimental Protocol: Cyclic Voltammetry

This protocol ensures accurate and reproducible determination of redox potentials.

Causality: Acetonitrile is a common solvent for electrochemistry due to its wide potential window and ability to dissolve both the analyte and the supporting electrolyte.[15] A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), is essential to ensure conductivity of the solution and minimize IR drop, but it must be electrochemically inert within the scanning potential range.[5] The three-electrode setup (working, reference, and counter) is standard for accurately controlling the potential at the working electrode surface where the redox reaction of interest occurs.[5][16]

Step-by-Step Methodology:

-

System Preparation:

-

Use a standard three-electrode cell: a glassy carbon or platinum disk as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.[5]

-

Polish the working electrode with alumina slurry, then sonicate in deionized water and ethanol to ensure a clean, reproducible surface.

-

-

Solution Preparation:

-

Prepare a ~0.1 M solution of TBAPF₆ in anhydrous acetonitrile.

-

Dissolve the 3-phenyl-9H-carbazole sample in this electrolyte solution to a final concentration of ~10⁻³ M.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with measurements. Maintain an inert atmosphere over the solution during the experiment.[5]

-

-

Measurement and Calibration:

-

Record a cyclic voltammogram of the blank electrolyte solution to establish the potential window.

-

Add the analyte and record its cyclic voltammogram, scanning from an initial potential towards positive potentials to observe the oxidation.

-

After the measurement, add a small amount of ferrocene as an internal standard and record another voltammogram. The Fc/Fc⁺ redox couple should appear at a known potential, allowing all measured potentials to be accurately referenced.

-

-

Data Analysis:

-

Determine the onset oxidation potential (E_ox^onset) by finding the intersection of the tangent to the rising oxidation peak and the baseline current.

-

Calculate the HOMO and LUMO energy levels using the formulas described in Section 4.2.

-

Conclusion

3-phenyl-9H-carbazole stands as a highly effective and versatile platform for the development of advanced organic electronic materials. Its photophysical properties are characterized by strong absorption in the UV region and robust fluorescence in the violet-blue part of the spectrum. Electrochemically, it exhibits stable oxidation behavior, and its HOMO/LUMO energy levels are well-suited for efficient hole injection and transport in multilayer devices. The strategic functionalization at the C-3 position provides a critical handle for tuning these properties. The experimental protocols and theoretical frameworks detailed in this guide offer a robust system for the characterization and rational design of next-generation materials based on this important molecular core.

References

-

Chiang, C. H., & Shu, C. F. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(2), 203-210. Retrieved from [Link]

-

Singh, N., Noh, G. H., Park, H. R., & Lee, J. (2021). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 8), 794–798. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐nitro‐3‐phenyl‐9H‐carbazole (46). [Image]. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Carbazole Derivative Applications in Electronics: Focus on 3,5-bis(3-(9H-carbazol-9-yl)phenyl)pyridine. Retrieved from [Link]

-

Asiri, A. M., et al. (2011). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. Journal of New Materials for Electrochemical Systems, 14(4), 251-258. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrochemical properties of 9-phenyl-9H-carbazole-π- pyrimidine 3a-c derivatives. [Table]. Retrieved from [Link]

-

Gorgun, N., & Duz, M. G. (2020). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Journal of the Turkish Chemical Society Section A: Chemistry, 7(1), 221-230. Retrieved from [Link]

-

de la Cruz, G., & Liyanage, A. (2025). A practical guide to measuring and reporting photophysical data. RSC. Retrieved from [Link]

-

Singh, N., Noh, G. H., Park, H. R., & Lee, J. (2021). Crystal structure, Hirshfeld surface and photo- physical analysis of 2-nitro-3-phenyl-9H-carbazole. IUCr Journals, 77, 794-798. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclic Voltammetry of the c-series carbazole using gold cavity UME.... [Image]. Retrieved from [Link]

-

Grazulevicius, J. V., et al. (2019). Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives. Materials, 12(18), 2945. Retrieved from [Link]

-

IIETA. (n.d.). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. Retrieved from [Link]

-

Mahmoud, A. R. (2025). Photophysical and Photochemical Properties of Organic Molecules. ResearchGate. Retrieved from [Link]

-

Kang, Y., et al. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. Molecules, 26(6), 1729. Retrieved from [Link]

-

de Oliveira, K. T., & Cury, L. A. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Molecules, 26(12), 3689. Retrieved from [Link]

-

ResearchGate. (2025). Photophysical properties of 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives - experimental and theoretical studies. Retrieved from [Link]

-

Wang, Y., et al. (2015). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Progress in Chemistry, 27(10), 1469-1487. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 5. iieta.org [iieta.org]

- 6. nbinno.com [nbinno.com]

- 7. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 8. researchgate.net [researchgate.net]

- 9. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms | IIETA [iieta.org]

- 14. Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to 3-phenyl-9H-carbazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-phenyl-9H-carbazole is a versatile heterocyclic aromatic compound that has garnered significant interest in both materials science and medicinal chemistry. Its rigid, planar carbazole core, functionalized with a phenyl group, imparts unique photophysical and electronic properties, making it a valuable building block for advanced organic materials. Furthermore, the carbazole scaffold is a recognized pharmacophore, and its derivatives have shown a wide array of biological activities. This guide provides an in-depth overview of 3-phenyl-9H-carbazole, covering its fundamental properties, synthesis, and key applications.

Core Compound Identification

A clear identification of 3-phenyl-9H-carbazole is crucial for any research and development endeavor. The key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| CAS Number | 103012-26-6 |

| Molecular Formula | C₁₈H₁₃N |

| Molecular Weight | 243.3 g/mol [1][2] |

| Alternate Names | 3-phenylcarbazole |

Synthesis of 3-phenyl-9H-carbazole

The synthesis of 3-phenyl-9H-carbazole is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method offers a robust and efficient route to form the carbon-carbon bond between the carbazole core and the phenyl group.

Rationale for Synthetic Approach

The Suzuki-Miyaura coupling is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. The use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), facilitates the efficient coupling of an aryl halide (in this case, 3-bromo-9H-carbazole) with an aryl boronic acid (phenylboronic acid).

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of 3-phenyl-9H-carbazole.

Materials:

-

3-Bromo-9H-carbazole

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[3]

-

Toluene and Water (or Dioxane and Water[3]) as solvents

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-bromo-9H-carbazole (1 equivalent), phenylboronic acid (1.2-1.5 equivalents)[3], and the base (e.g., K₂CO₃, 2 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05-0.1 equivalents)[3], to the flask. Then, add the degassed solvent system (e.g., a 4:1 mixture of toluene:water).

-

Reaction: Stir the reaction mixture at an elevated temperature (typically 80-110°C) for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure 3-phenyl-9H-carbazole.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-phenyl-9H-carbazole via Suzuki-Miyaura coupling.

Applications of 3-phenyl-9H-carbazole

The unique molecular structure of 3-phenyl-9H-carbazole and its derivatives makes them highly valuable in several advanced fields.

Organic Electronics and OLEDs

A primary application of 3-phenyl-9H-carbazole is in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). Carbazole derivatives are known for their excellent charge-transporting properties and high thermal stability, which are crucial for the efficiency and longevity of OLED devices[4].

-

Host Materials: In OLEDs, an emissive layer is typically composed of a host material doped with a guest emitter. Carbazole derivatives, including 3-phenyl-9H-carbazole, are often used as host materials for phosphorescent emitters due to their high triplet energy, which allows for efficient energy transfer to the guest molecule[2].

-

Hole Transport Layers (HTLs): The electron-rich nature of the carbazole moiety facilitates the transport of holes. As such, 3-phenyl-9H-carbazole and its derivatives can be incorporated into the hole transport layer of an OLED to improve charge injection and transport, leading to enhanced device performance.

-

Intermediates for Advanced Materials: 3-phenyl-9H-carbazole serves as a key building block for the synthesis of more complex and functional OLED materials[4][5].

Drug Development and Medicinal Chemistry

The carbazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a broad range of pharmacological activities[6][7][8]. While 3-phenyl-9H-carbazole itself may not be an active pharmaceutical ingredient, it serves as a crucial intermediate for the synthesis of biologically active molecules[5]. Carbazole derivatives have been reported to possess:

-

Anticancer Activity: Various carbazole-based compounds have shown potent cytotoxic effects against different cancer cell lines[6].

-

Antimicrobial Properties: N-substituted carbazole derivatives have demonstrated significant activity against various bacterial and fungal strains[6].

-

Neuroprotective Effects: The carbazole scaffold has been explored for the development of agents targeting neurological disorders[6][8][9].

The lipophilicity and aromatic nature of the 3-phenyl-9H-carbazole structure can be advantageous for interactions with biological targets.

Charge Transport Mechanism in OLEDs

Caption: Simplified diagram of charge transport and light emission in an OLED device.

Conclusion

3-phenyl-9H-carbazole is a compound of significant scientific and commercial interest. Its straightforward synthesis via Suzuki-Miyaura coupling, combined with its valuable electronic and photophysical properties, has established it as a key component in the development of advanced OLED materials. Furthermore, its role as a versatile intermediate in the synthesis of pharmacologically active carbazole derivatives underscores its importance in the field of drug discovery. As research in organic electronics and medicinal chemistry continues to advance, the demand for and applications of 3-phenyl-9H-carbazole are expected to grow.

References

-

PubChem. 3-Phenyl-9H-carbazole. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 2‐nitro‐3‐phenyl‐9H‐carbazole (46). [Link]

-

ResearchGate. An Insight into the Chemistry and Pharmacological Activities of Carbazole Derivatives: A Review. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of High-Purity Carbazole Derivatives in Modern OLED Technology. [Link]

-

Iraqi Journal of Science. Synthesis of new 9H-Carbazole derivatives. [Link]

-

MDPI. Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. [Link]

-

ResearchGate. (PDF) Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives. [Link]

-

ACS Publications. (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. [Link]

-

PubMed Central. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. [Link]

-

ResearchGate. Synthesis, Design, Biological And Anti-oxidant Assessment Of Some New 9h-carbazole Derivatives. [Link]

-

Bentham Science. Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. [Link]

-

ACS Omega. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. [Link]

-

ResearchGate. Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. [Link]

-

PMC. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]

-

PubMed. Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. [Link]

-

ResearchGate. Hirao reaction of 3‐bromo‐9‐phenyl‐9H‐carbazole (3) and different Y2P(O)H compounds. [Link]

-

Taylor & Francis Online. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. [Link]2023.2222830)

Sources

- 1. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 3-phenyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their unique electronic properties and biological activities.[1] This technical guide provides a comprehensive analysis of the structural and geometric characteristics of 3-phenyl-9H-carbazole. In the absence of a publicly available, experimentally determined crystal structure for this specific molecule, this document synthesizes data from spectroscopic analyses, computational modeling principles, and crystallographic data of closely related analogs to build a robust model of its molecular architecture. This guide is intended to serve as an essential resource for researchers engaged in the rational design of novel therapeutics and functional materials based on the carbazole framework.

Introduction: The Significance of the Carbazole Scaffold

The carbazole nucleus, a tricyclic aromatic system, consists of two benzene rings fused to a central nitrogen-containing five-membered ring.[1] This arrangement imparts a rigid, planar structure with a rich π-electron system, making it an excellent platform for developing materials with tailored optoelectronic properties and molecules with specific biological targets.[1] The introduction of a phenyl group at the 3-position of the carbazole core is a key structural modification that influences the molecule's overall conformation, electronic properties, and potential for intermolecular interactions. Understanding the precise three-dimensional arrangement of 3-phenyl-9H-carbazole is therefore critical for predicting its behavior in different environments and for designing new derivatives with enhanced functionalities.

Carbazole-containing compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties. The planarity of the carbazole ring system allows for intercalation with DNA, while its ability to participate in hydrogen bonding and π-stacking interactions facilitates binding to various protein targets. The phenyl substituent can further modulate these interactions and influence the compound's pharmacokinetic profile.

Synthetic Pathways to 3-phenyl-9H-carbazole

The synthesis of 3-phenyl-9H-carbazole can be achieved through several established synthetic methodologies, primarily revolving around the formation of the carbazole core or the introduction of the phenyl group onto a pre-existing carbazole.

Suzuki-Miyaura Cross-Coupling

A prevalent method for the synthesis of aryl-substituted carbazoles is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a boronic acid or ester with a halide. In the context of 3-phenyl-9H-carbazole synthesis, this would involve the reaction of 3-bromo-9H-carbazole with phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reactant Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromo-9H-carbazole (1 equivalent), phenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Solvent and Base Addition: Add a suitable solvent system, typically a mixture of toluene and water, and a base such as sodium carbonate (2 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, and perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-phenyl-9H-carbazole.

Diagram: Synthetic Workflow for Suzuki-Miyaura Cross-Coupling

Caption: Workflow for the synthesis of 3-phenyl-9H-carbazole via Suzuki-Miyaura cross-coupling.

Cadogan Cyclization

The Cadogan reaction is another powerful method for synthesizing carbazoles. This reductive cyclization typically involves the deoxygenation of a nitro group to a nitrene, which then undergoes intramolecular cyclization. For the synthesis of a 3-phenyl substituted carbazole, a suitably substituted nitrobiphenyl precursor would be required.[1]

Molecular Geometry and Conformation

While a definitive crystal structure for 3-phenyl-9H-carbazole is not available, its molecular geometry can be inferred from the crystallographic data of the closely related compound, 2-nitro-3-phenyl-9H-carbazole.[1]

The Carbazole Core

The carbazole ring system is expected to be nearly planar, a characteristic feature of this heterocyclic system. This planarity arises from the sp² hybridization of the carbon and nitrogen atoms within the fused ring system.

Orientation of the Phenyl Substituent

The most significant conformational variable in 3-phenyl-9H-carbazole is the dihedral angle between the plane of the carbazole core and the plane of the phenyl substituent. In the crystal structure of 2-nitro-3-phenyl-9H-carbazole, two independent molecules are present in the asymmetric unit, exhibiting dihedral angles of 55.54(6)° and 43.46(7)° between the carbazole and phenyl rings.[1] This significant twist is likely due to steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogen at the 4-position of the carbazole ring. A similar non-planar arrangement is expected for 3-phenyl-9H-carbazole.

Diagram: Key Structural Relationship in 3-phenyl-9H-carbazole

Caption: The twisted orientation between the carbazole core and the phenyl substituent.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for confirming the identity and elucidating the structural features of 3-phenyl-9H-carbazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the carbazole and phenyl rings. The N-H proton of the carbazole will likely appear as a broad singlet at a downfield chemical shift. The protons on the phenyl ring will exhibit characteristic coupling patterns depending on their substitution.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, confirming the presence of both the carbazole and phenyl moieties.

Infrared (IR) Spectroscopy

The IR spectrum of 3-phenyl-9H-carbazole will be characterized by several key absorption bands:

-

N-H Stretch: A sharp peak around 3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the carbazole ring.

-

C-H Aromatic Stretch: Peaks above 3000 cm⁻¹ due to the C-H stretching of the aromatic rings.

-

C=C Aromatic Stretch: A series of absorptions in the 1600-1450 cm⁻¹ region corresponding to the carbon-carbon double bond stretching within the aromatic rings.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of carbazole derivatives is characterized by strong absorption bands in the UV region, arising from π-π* electronic transitions within the conjugated aromatic system.[1][2] The presence of the phenyl substituent is expected to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted carbazole, indicating an extension of the π-conjugated system.

Table 1: Predicted Spectroscopic Data for 3-phenyl-9H-carbazole

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons in the 7.0-8.5 ppm range; N-H proton as a broad singlet. |

| ¹³C NMR | Signals corresponding to the 18 carbon atoms of the molecule. |

| IR Spectroscopy | N-H stretch (~3400 cm⁻¹), aromatic C-H stretch (>3000 cm⁻¹), C=C stretch (1600-1450 cm⁻¹). |

| UV-Vis Spectroscopy | Strong absorption bands in the UV region, with maxima likely red-shifted compared to carbazole. |

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometric and electronic properties of molecules. For 3-phenyl-9H-carbazole, DFT calculations can provide valuable insights into its preferred conformation, bond lengths, and bond angles.

Protocol: DFT-Based Geometry Optimization

-

Input Structure Generation: A 3D model of 3-phenyl-9H-carbazole is constructed using molecular modeling software.

-

Computational Method Selection: A suitable level of theory and basis set are chosen, for example, B3LYP with a 6-31G(d,p) basis set, which has been shown to be effective for carbazole systems.

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms, resulting in the most stable, ground-state geometry.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Data Analysis: The optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from related structures.

Implications for Drug Development and Materials Science

The structural features of 3-phenyl-9H-carbazole have significant implications for its potential applications:

-

Drug Development: The twisted conformation between the carbazole and phenyl rings creates a specific three-dimensional shape that can influence its binding affinity and selectivity for biological targets. The N-H group can act as a hydrogen bond donor, while the aromatic rings can participate in π-stacking and hydrophobic interactions.

-

Materials Science: The extended π-conjugation and the potential for intermolecular π-π stacking make 3-phenyl-9H-carbazole a promising building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The non-planar geometry can influence the solid-state packing and, consequently, the material's charge transport properties.

Conclusion

While an experimental crystal structure of 3-phenyl-9H-carbazole remains to be reported, a comprehensive understanding of its molecular structure and geometry can be achieved through a synergistic approach combining spectroscopic analysis, computational modeling, and comparative analysis of closely related, crystallographically characterized analogs. The carbazole core is expected to be largely planar, with a significant dihedral angle between it and the phenyl substituent due to steric hindrance. This defining structural feature, along with the electronic properties of the carbazole scaffold, underpins its potential for applications in both medicinal chemistry and materials science. This guide provides a foundational understanding for researchers seeking to exploit the unique properties of the 3-phenyl-9H-carbazole framework.

References

- Alaraji, Y. A. S., Al-Amiery, A. A., & Kadhum, A. A. H. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(Supplement 4), 983-993.

- Singh, P., Kim, Y., Park, J., Kim, J. H., & Kim, Y. A. (2021). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole.

- Martínez-Ferrero, E., et al. (n.d.). Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores.

-

National Center for Biotechnology Information. (n.d.). 3-Phenyl-9H-carbazole. PubChem Compound Database. Retrieved from [Link]

- Singh, P., Kim, Y., Park, J., Kim, J. H., & Kim, Y. A. (2021). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole.

- Sheik, S., Jayashree, B., & Maniyan, M. (2018). Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. Chemical Science Transactions, 7(4), 626-633.

- Singh, P., Kim, Y., Park, J., Kim, J. H., & Kim, Y. A. (2021). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole.

- Alaraji, Y. A. S., Al-Amiery, A. A., & Kadhum, A. A. H. (2020). Synthesis of new 9H-Carbazole derivatives.

-

ResearchGate. (n.d.). 1H-NMR spectrum of carbazole. Retrieved from [Link]

- Masagalli, N. M., Mahadevan, K. M., & Bagachi, P. (2014). Synthesis, Molecular docking and fluorescent properties of novel (E)-3-(9-ethyl-9H-carbazol-3yl)-1-phenylprop-2-en-1-ones.

-

National Center for Biotechnology Information. (n.d.). 9-Phenyl-3-(9-phenylcarbazol-3-yl)carbazole. PubChem Compound Database. Retrieved from [Link]

- Ganesan, P., Jasmine, N. J., Darious, R. S., Soundararajan, K., & Rajalingam, R. (2023). 9-(4-Methoxyphenyl)-9H-carbazole.

- Sun, D., Fu, Q., Ren, Z., Li, W., Li, H., Ma, D., & Yan, S. (2013). H NMR and. The Royal Society of Chemistry.

- Siodla, T., et al. (2014). Molecular modeling and experimental studies on structure and NMR parameters of 9-benzyl-3,6-diiodo-9H-carbazole.

- Fassihi, A., et al. (2017). Design, synthesis and biological evaluation of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules. PubMed.

- Schmidt, D., et al. (2022). 1-(4-Fluorobenzoyl)-9H-carbazole. MDPI.

- Wang, X., et al. (2012). 9-Allyl-9H-carbazole-3,6-dicarbaldehyde.

-

US EPA. (n.d.). 9H-Carbazole-3-carboxaldehyde, 9-methyl-, 2,2-diphenylhydrazone - Substance Details. SRS. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 3-phenyl-9H-carbazole

Introduction

3-phenyl-9H-carbazole is a significant heterocyclic aromatic compound, forming the structural core of many biologically active molecules and functional organic materials. Its utility in fields ranging from medicinal chemistry to organic electronics is largely dictated by its physicochemical properties, most notably its solubility in common organic solvents and its inherent stability under various environmental conditions. This technical guide provides a comprehensive analysis of these critical parameters. For researchers, scientists, and drug development professionals, a thorough understanding of the solubility and stability of 3-phenyl-9H-carbazole is paramount for optimizing synthetic routes, designing robust formulation strategies, and ensuring the long-term efficacy and safety of related products.

This document synthesizes available data on the physicochemical properties of 3-phenyl-9H-carbazole, offers insights into its expected solubility behavior, and provides detailed, field-proven experimental protocols for the quantitative determination of its solubility and the comprehensive assessment of its stability profile.

Physicochemical Properties of 3-phenyl-9H-carbazole

A foundational understanding of the intrinsic properties of 3-phenyl-9H-carbazole is essential before delving into its solubility and stability.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₃N | [1] |

| Molecular Weight | 243.3 g/mol | [1] |